molecular formula C10H14N2O2S B1521592 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide CAS No. 1094222-89-5

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Cat. No.: B1521592
CAS No.: 1094222-89-5
M. Wt: 226.3 g/mol
InChI Key: POPNKFLRJQHYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is a derivative of 2-Methyltetrahydroquinoline . Tetrahydroquinolines are of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3,4-tetrahydroquinoline is CHN . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Synthetic Chemistry Applications

  • Development of Synthetic Methodologies: Research has shown efforts in the synthesis of tetrahydroisoquinoline scaffolds, which are key structural elements in agents aimed at treating various diseases including cancer, hepatitis C, CNS disorders, and psychosis. One approach involved the use of iron(III) chloride hexahydrate as a catalyst for Friedel-Crafts cyclizations of sensitive compounds to access substituted tetrahydroisoquinoline derivatives (Bunce, Cain, & Cooper, 2012). Another study explored radical amidation onto aromatic rings with (diacyloxyiodo)arenes, leading to the synthesis of tetrahydroquinoline derivatives, demonstrating the potential of radical pathways in constructing complex heterocyclic systems (Togo et al., 1998).

Biological Evaluation

  • Pharmacological Potential: The isoquinoline sulfonamide class, including structures similar to 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, has been evaluated for its pharmacological potential. For instance, isoquinoline sulfonamides were investigated for their role in inhibiting cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggesting the involvement of protein kinase C in lymphocyte function, which may have implications for the development of therapeutic agents targeting immune responses (Juszczak & Russell, 1989). Another study focused on the microwave-assisted synthesis of tetrahydroisoquinoline sulfonamide derivatives and evaluated their potential biological activities including inhibition of albumin denaturation, antioxidant, antitryptic, and antibacterial activities, indicating a wide spectrum of potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2021).

Biochemical Analysis

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . The nature of these interactions often involves inhibition of the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic signaling pathway, which is crucial for motor control and reward mechanisms . Additionally, it can alter gene expression profiles related to neurotransmitter synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO enzymes, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased neurotransmitter levels . Furthermore, it can modulate the expression of genes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects such as neurodegeneration . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNKFLRJQHYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 4
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.